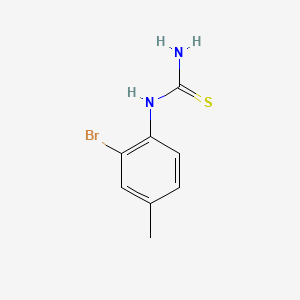

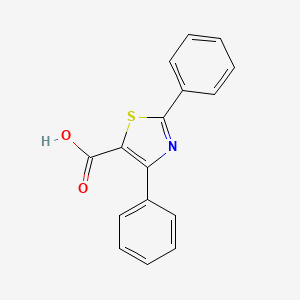

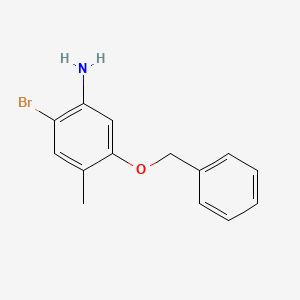

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (or BTPA) is a type of organic compound that is commonly used in scientific research. It is a derivative of propanoic acid, containing a bromothiophen-2-yl group attached to the carboxyl group of the acid. BTPA is widely used in laboratory experiments due to its high reactivity and stability, as well as its ability to form complex molecules. This compound has a wide range of applications in scientific research, from biochemistry to drug development.

Scientific Research Applications

Enantioselective Synthesis and Neuroexcitant Analogues : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).

Key Intermediate in Vitamin Synthesis : It serves as a key intermediate in the synthesis of natural products like Biotin, a water-soluble vitamin crucial in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Asymmetric Hydrogenation in Pharmacophore Preparation : This compound has been synthesized via asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, facilitating the preparation of pharmacophores (Kubryk & Hansen, 2006).

Synthesis of β-Amino Acids : It has been used in the asymmetric synthesis of β2-amino acids, which are valuable in creating highly enantioenriched amino acids (Reyes-Rangel et al., 2008).

Fluorescence and Spectroscopic Properties : Research has been conducted on the fluorescence and spectroscopic properties of derivatives of this compound (Memeo et al., 2014).

Crystal and Molecular Structure Analysis : The compound has also been analyzed for its molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

Development of Bioorganometallics : The compound has been involved in the development of bioorganometallic analogues of antibiotics, highlighting its role in medicinal chemistry (Patra et al., 2012).

Antimicrobial Activity : It has been used in the synthesis of compounds evaluated for their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Pund et al., 2020).

Synthesis of Fluorescent Amino Acids : The compound has been utilized in the synthesis of fluorescent amino acids, contributing to advancements in biochemical imaging and diagnostics (Maity et al., 2015).

properties

IUPAC Name |

(2R)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNNFRCLMQFXBA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)